molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B2444649
CAS No.: 1795278-26-0
M. Wt: 274.19
InChI Key: SNIRHICAFUANRI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[3.2.1]octane framework, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl derivatives with azabicyclo[3.2.1]octane intermediates under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other bicyclic compounds and valuable for various research and industrial applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIRHICAFUANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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